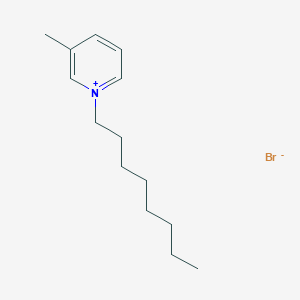

3-Methyl-1-octylpyridin-1-ium bromide

Description

Evolution and Contemporary Significance of Pyridinium-Based Ionic Liquids in Chemical Science

The journey of pyridinium (B92312) salts has evolved from their initial consideration primarily as germicides to their current status as highly adaptable components in modern chemistry. nih.gov A significant breakthrough in their application came with their development as ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and they are often lauded as "designer solvents" due to the ability to tune their properties by modifying the cation or anion. nih.gov

Pyridinium-based ionic liquids have become integral to various research domains due to their favorable characteristics, which include low volatility, high thermal stability, and the capacity to dissolve a wide array of organic and inorganic materials. nih.gov Their applications are diverse, spanning roles as catalysts, electrolytes in batteries and solar cells, and as specialized solvents in organic synthesis and material science. nih.govresearchgate.net The ability to functionalize the pyridinium ring allows for the fine-tuning of their physicochemical properties to suit specific applications. nih.gov

Academic Context and Research Trajectories for 3-Methyl-1-octylpyridin-1-ium bromide

This compound, with the CAS number 872672-72-5 and the molecular formula C14H24BrN, falls squarely within the family of pyridinium-based ionic liquids. bldpharm.debldpharm.com The structure consists of a pyridine (B92270) ring substituted with a methyl group at the 3-position and an octyl chain attached to the nitrogen atom, forming the quaternary pyridinium cation. The bromide anion provides the counter charge.

While specific, in-depth research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs place it at the intersection of several key research trajectories. The presence of the octyl chain suggests a focus on its surfactant properties and its potential for micelle formation in aqueous solutions, a characteristic of many long-chain alkylpyridinium salts. researchgate.net Research in this area often explores applications in detergency, as phase-transfer catalysts, and in the formulation of nanomaterials.

Furthermore, the investigation of pyridinium-based ionic liquids with varying alkyl chain lengths and substitutions is a vibrant area of academic inquiry. Studies on similar compounds, such as 1-butyl-3-methylpyridinium (B1228570) bromide and 1-hexyl-3-methylpyridinium bromide, provide insights into how the alkyl chain length influences properties like viscosity, density, and thermal stability. nih.govnih.gov It is within this comparative context that the academic significance of this compound can be understood. Researchers would likely study this compound to further elucidate the structure-property relationships within the broader class of pyridinium ionic liquids, with a particular interest in the impact of the C8 alkyl chain on its behavior in various chemical systems.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C14H24BrN | bldpharm.debldpharm.com |

| Molecular Weight | 286.25 g/mol | bldpharm.com |

| CAS Number | 872672-72-5 | bldpharm.debldpharm.com |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Likely soluble in polar solvents | General knowledge of ionic liquids |

| Appearance | Likely a solid or viscous liquid at room temperature | General knowledge of ionic liquids |

Interactive Data Table: Structural Information Click on the headers to sort the data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 872672-72-5 | C14H24BrN | 286.25 |

| 1-Butyl-3-methylpyridinium bromide | 26576-85-2 | C10H16BrN | 230.14 |

| 1-Hexyl-3-methylpyridinium bromide | 67021-56-1 | C12H20BrN | 258.20 |

Detailed Research Findings

As of the latest available information, specific research articles detailing the synthesis, characterization, and applications of this compound are scarce. The general synthesis of N-alkylpyridinium halides involves the quaternization of the corresponding pyridine derivative with an alkyl halide. In this case, 3-methylpyridine (B133936) (also known as β-picoline) would be reacted with 1-bromooctane. This is a standard nucleophilic substitution reaction. nih.gov

The characterization of such a compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the structure. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the pyridinium ring, the methyl group, and the octyl chain. The chemical shifts of the pyridinium protons would be downfield due to the positive charge on the ring. rsc.org

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl groups and the aromatic C-H and C=C/C=N stretching vibrations of the pyridinium ring. researchgate.net

The research findings for closely related compounds suggest that this compound would likely exhibit properties typical of a cationic surfactant and an ionic liquid. Its potential applications could be in areas such as:

Catalysis: Acting as a phase-transfer catalyst in organic reactions.

Electrochemistry: As a component of an electrolyte in electrochemical devices.

Material Science: As a template or structure-directing agent in the synthesis of porous materials.

Further dedicated research is necessary to fully elucidate the specific properties and potential applications of this particular pyridinium salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methyl-1-octylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N.BrH/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQJQWUKWMQYPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=CC(=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600896 | |

| Record name | 3-Methyl-1-octylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872672-72-5 | |

| Record name | 3-Methyl-1-octylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of 3 Methyl 1 Octylpyridin 1 Ium Bromide

Established Synthetic Pathways for 3-Methyl-1-octylpyridin-1-ium bromide

The creation of this compound is primarily achieved through the quaternization of 3-methylpyridine (B133936). This process can be accomplished using both traditional and modern synthetic techniques.

The most common and established method for synthesizing this compound is the Menshutkin reaction. wikipedia.org This nucleophilic substitution reaction involves the treatment of a tertiary amine, in this case, 3-methylpyridine (also known as 3-picoline), with an alkyl halide, 1-bromooctane. wikipedia.org

The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the pyridine (B92270) ring attacks the electrophilic carbon of the 1-bromooctane, displacing the bromide ion and forming the quaternary ammonium (B1175870) salt. wikipedia.org The general procedure involves mixing the reactants, often in a suitable solvent, and heating the mixture under reflux to facilitate the reaction. nih.govgoogle.com For instance, the synthesis of analogous N-alkylpyridinium bromides has been successfully carried out by refluxing pyridine with the corresponding alkyl bromide at 70°C for 72 hours. nih.gov Similarly, the synthesis of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide was achieved by reacting 4-picoline and (3-bromopropoxy)benzene (B1583762) in toluene (B28343) at 355 K (82°C) for 18 hours. nih.gov The choice of solvent can influence reaction rates, with polar solvents generally being preferred for Menshutkin reactions. wikipedia.org Upon completion, the product often precipitates from the reaction mixture and can be isolated through filtration and washing with a non-polar solvent like ethyl acetate (B1210297) to remove unreacted starting materials. nih.gov

Table 1: Representative Conditions for Menshutkin Synthesis of Pyridinium (B92312) Salts

In line with the principles of green chemistry, advanced synthesis techniques aim to reduce waste, energy consumption, and the use of hazardous solvents. Ultrasound-assisted synthesis has emerged as a powerful tool in this regard. nih.gov The application of ultrasonic irradiation can dramatically accelerate reaction rates, primarily due to the phenomenon of acoustic cavitation, which enhances mass transfer and homogenization of the reaction mixture. nih.gov For the N-alkylation of imidazole (B134444) and quinoline (B57606) derivatives, ultrasound assistance has been shown to reduce reaction times from 48–96 hours under conventional heating to just 1–2 hours. nih.gov This method is considered environmentally friendly due to its efficiency and lower energy consumption. nih.govnih.gov

Solvent-free synthesis is another green approach that has been successfully applied to the preparation of related ionic liquids. For example, n-octyl-3-methylpiperidinium bromide, a saturated analog, was prepared under solvent-free conditions at room temperature, highlighting an eco-friendly and economical reaction medium. oiccpress.com These advanced methodologies offer significant advantages over conventional techniques, providing faster, more efficient, and environmentally benign pathways to pyridinium-based ionic liquids like this compound. mdpi.comresearchgate.netyoutube.com

Rational Design and Synthesis of Functionalized Analogs

The properties of ionic liquids can be finely tuned by modifying their molecular structure. longdom.org The rational design and synthesis of analogs of this compound involve systematic changes to the alkyl chain, the anionic counterpart, and the substitution pattern on the pyridinium core.

The length of the N-alkyl chain is a critical determinant of the physicochemical properties of pyridinium ionic liquids. longdom.org Studies on a series of N-alkylpyridinium bromides, including N-ethyl-, N-butyl-, N-hexyl-, and N-octylpyridinium bromide, have demonstrated that properties such as density and toxicity are strongly correlated with the alkyl chain length. researchgate.netnih.gov Generally, as the alkyl chain length increases, the density of the ionic liquid decreases due to less efficient ion packing. researchgate.net Conversely, toxicity towards organisms like maize seedlings has been shown to increase with a longer alkyl chain. nih.gov

Substituents on the pyridinium ring also exert a significant influence. The position and electronic nature of substituents, such as the methyl group in the 3-position, affect the basicity and nucleophilicity of the parent pyridine. nih.gov This, in turn, can influence the kinetics of the synthesis and the stability of the final ionic liquid. Introducing functional groups, such as esters, onto the pyridinium core can even impart biodegradability, a desirable feature for green solvents. rsc.org The systematic variation of these structural elements allows for the creation of ionic liquids with tailored properties for specific applications. researchgate.net

Table 2: Effect of Alkyl Chain Length on Properties of Pyridinium Bromide Ionic Liquids

While the cation structure is important, the anion plays an equally crucial role in defining the properties of an ionic liquid. longdom.org The bromide anion in this compound can be readily exchanged for other anions through a metathesis reaction. nih.govalfa-chemistry.com This typically involves dissolving the pyridinium bromide salt in a solvent like acetone (B3395972) or water and adding a salt containing the desired new anion, such as sodium tetrafluoroborate (B81430) (NaBF₄) or potassium hexafluorophosphate (B91526) (KPF₆). nih.govnih.gov The less soluble inorganic halide salt (e.g., NaBr) precipitates out and can be removed by filtration, yielding the new pyridinium ionic liquid. nih.gov

The choice of anion significantly impacts properties like viscosity, thermal stability, conductivity, and miscibility with other substances. longdom.orgacs.org For example, studies comparing pyridinium salts with bromide and tetrafluoroborate anions found that the bromide anion can lead to better stabilization of enzymes like lipase. nih.gov In contrast, anions like triflate ([CF₃SO₃]⁻) can result in lower viscosity compared to tetrafluoroborate ([BF₄]⁻). acs.org The differences in size, shape, and charge distribution of the anions lead to variations in cation-anion interactions, which in turn govern the macroscopic properties of the ionic liquid. researchgate.netrsc.org

Table 3: Influence of Anion on Pyridinium Ionic Liquid Properties

The strategic placement of substituents on the pyridinium core offers another avenue for functionalization. longdom.orgacs.org The properties of this compound can be compared with its isomers, such as 2-methyl-1-octylpyridin-1-ium bromide and 4-methyl-1-octylpyridin-1-ium bromide. The synthesis of these isomers follows the same Menshutkin reaction pathway, starting with the corresponding picoline isomer (2-picoline or 4-picoline). nih.govchemicalbook.com

The position of the methyl group has a notable effect on the steric and electronic environment of the pyridinium cation. A methyl group at the 2-position (ortho) provides more steric hindrance around the nitrogen atom compared to a group at the 3- (meta) or 4- (para) position. This can affect the kinetics of the quaternization reaction and the nature of the interactions with the anion and surrounding molecules. nih.govresearchgate.net For example, C-H···anion interactions, which can be observed via NMR spectroscopy, are influenced by the substitution pattern on the ring. nih.govresearchgate.net Furthermore, site-selective functionalization can be used to introduce other functionalities, such as phosphonium (B103445) or amide groups, at specific positions on the pyridine ring, enabling the development of highly specialized ionic liquids. acs.org

Fundamental Investigations into the Intermolecular Behavior and Solution Chemistry of 3 Methyl 1 Octylpyridin 1 Ium Bromide

Studies on Self-Assembly, Aggregation Phenomena, and Micellization

The amphiphilic nature of 3-Methyl-1-octylpyridin-1-ium bromide, arising from its polar pyridinium (B92312) head and nonpolar octyl tail, predisposes it to self-assembly in solution, particularly in aqueous media. This process typically leads to the formation of micelles, which are colloidal-sized aggregates. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC). mdpi.com

The CMC is a crucial parameter for characterizing the self-aggregation behavior of surfactants. For ionic liquids with surfactant properties, the CMC is influenced by factors such as the length of the alkyl chain, the nature of the headgroup, and the counter-ion. Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. This is attributed to the increased hydrophobic effect, which drives the aggregation process.

The thermodynamics of micellization can be understood by examining the changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of the process. The micellization of many ionic surfactants in aqueous solution is typically an entropy-driven process at lower temperatures, with the release of structured water molecules from around the hydrophobic tails being a major contributing factor. ijert.orgresearchgate.net

Table 1: Critical Micelle Concentration (CMC) of a Selection of Alkylpyridinium and Alkylimidazolium Bromides in Aqueous Solution at 25 °C

| Compound | Alkyl Chain Length | CMC (mmol/L) |

| 1-Octyl-3-methylimidazolium bromide | 8 | ~63 |

| 1-Dodecyl-3-methylimidazolium bromide | 12 | ~15 |

| Tetradecylpyridinium bromide | 14 | 2.8 |

| Hexadecylpyridinium bromide | 16 | 0.9 |

This table presents representative data for analogous compounds to illustrate the expected trends.

Solvation Science and Intermolecular Interactions within Various Media

The solvation of this compound is a complex interplay of various intermolecular forces, including electrostatic interactions, hydrogen bonding, and solvophobic effects. In polar protic solvents like water, the primary interactions involve the hydration of the bromide anion and the pyridinium cation. The pyridinium ring can engage in hydrogen bonding with water molecules, particularly at the hydrogen atoms of the ring. nih.govresearchgate.net The octyl chain, being hydrophobic, will promote the formation of structured water around it, a phenomenon that is central to its aggregation behavior.

In polar aprotic solvents, such as acetonitrile (B52724), the interactions will be different. While strong ion-dipole interactions will still be present, the absence of strong hydrogen bond donation from the solvent will alter the solvation shell structure. nih.gov In nonpolar solvents, the solubility of this ionic liquid is expected to be low, and the dominant interactions would be between the ionic liquid molecules themselves, potentially leading to the formation of ion pairs or larger aggregates.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, combined with computational modeling, are powerful tools for probing these intermolecular interactions. nih.govresearchgate.net For instance, changes in the chemical shifts of the pyridinium protons in NMR spectra upon changing the solvent can provide insights into the specific sites of interaction. researchgate.net Similarly, shifts in the vibrational frequencies in IR spectra can reveal information about hydrogen bonding and other interactions. nih.govresearchgate.net

Interfacial Phenomena and Adsorption Mechanisms of Pyridinium Species

The amphiphilic character of this compound makes it surface-active, meaning it will preferentially adsorb at interfaces, such as the air-water or oil-water interface. This adsorption leads to a reduction in the surface tension of the solution. researchgate.net The pyridinium headgroup orients towards the polar phase (e.g., water), while the octyl tail extends into the nonpolar phase (e.g., air or oil).

The efficiency of a surfactant in reducing surface tension is a key parameter. As the concentration of this compound in an aqueous solution increases, the surface tension will decrease until the CMC is reached. Beyond the CMC, the surface becomes saturated with monomers, and further addition of the surfactant primarily leads to the formation of micelles in the bulk solution, with little further change in surface tension. mdpi.com

The adsorption mechanism of pyridinium species at solid surfaces is also of interest, with applications in areas such as corrosion inhibition and surface modification. The positively charged pyridinium headgroup can adsorb onto negatively charged surfaces through electrostatic interactions. The nature of the surface, the solvent, and the presence of other ions in the solution will all influence the adsorption process. The Langmuir adsorption isotherm is often used to model the adsorption of such surfactants onto surfaces. researchgate.net

Table 2: Surface Tension of Aqueous Solutions of Related Cationic Surfactants

| Compound | Concentration | Surface Tension (mN/m) |

| Octyltrimethylammonium bromide | 10 mM | ~55 |

| Decyltrimethylammonium bromide | 10 mM | ~45 |

| Dodecyltrimethylammonium bromide | 1 mM | ~40 |

This table provides illustrative data for similar surfactants to indicate the expected surface activity.

Electrochemical Behavior and Charge Transfer Dynamics in Research Systems

The electrochemical properties of this compound are of interest for its potential use as an electrolyte in various electrochemical devices. A key parameter is its electrochemical window, which is the range of potentials over which the ionic liquid is stable and does not undergo oxidation or reduction. For many ionic liquids, the electrochemical window is wider than that of traditional aqueous electrolytes. researchgate.net The electrochemical stability of pyridinium-based ionic liquids is influenced by the nature of both the cation and the anion. researchgate.net

Cyclic voltammetry is a common technique used to determine the electrochemical window. researchgate.net The oxidation of the bromide anion and the reduction of the pyridinium cation are the likely limiting reactions for this compound. The oxidation of bromide can be a complex process, potentially involving the formation of tribromide and other polybromide species. researchgate.net

The charge transfer dynamics within systems containing this ionic liquid are also a critical area of investigation. The charge transfer resistance at an electrode-electrolyte interface can be studied using electrochemical impedance spectroscopy (EIS). This parameter is crucial for understanding the efficiency of electrochemical processes. In the context of corrosion inhibition, an increase in charge transfer resistance upon the addition of a surfactant like this compound indicates the formation of a protective layer on the metal surface that impedes the corrosion process. researchgate.net

The mobility of the ions in the bulk of the electrolyte, which determines its ionic conductivity, is another important electrochemical property. The size and shape of the 3-methyl-1-octylpyridinium cation and the bromide anion, as well as the viscosity of the medium, will all affect the ionic conductivity.

Advanced Applications of 3 Methyl 1 Octylpyridin 1 Ium Bromide in Chemical Systems and Materials Science

Catalytic Systems Incorporating Pyridinium (B92312) Salts

The unique structural characteristics of 3-Methyl-1-octylpyridin-1-ium bromide, featuring a charged pyridinium head and a nonpolar octyl tail, position it as a versatile component in various catalytic systems. Its nature as an ionic liquid and a phase-transfer catalyst opens up avenues for its application in enhancing reaction rates and selectivity.

Homogeneous Catalysis and Reaction Media Engineering

As a member of the N-alkylpyridinium salt family, this compound holds potential as a dual-function agent in homogeneous catalysis, acting as both a catalyst and a reaction medium. Ionic liquids are widely recognized for their role as "green" solvents due to their low vapor pressure and high thermal stability. In this context, this compound can serve as a solvent system that facilitates the dissolution of both polar and nonpolar reactants, thereby creating a homogeneous reaction environment.

Furthermore, its character as a phase-transfer catalyst (PTC) is crucial for reactions involving reactants in immiscible phases. biomedres.us A phase-transfer catalyst like this compound facilitates the migration of a reactant from one phase to another where the reaction occurs. nih.gov This can lead to faster reaction times, higher yields, and the elimination of the need for expensive or hazardous solvents. nih.gov The catalytic activity in such systems is influenced by the lipophilicity of the cation, which governs the formation of the catalytic intermediate. theaic.org The octyl chain on the pyridinium ring provides significant lipophilicity, enhancing its potential as a phase-transfer catalyst in various organic transformations.

| Catalyst Type | Potential Role of this compound | Key Advantages |

| Ionic Liquid | Serves as a reaction medium, dissolving diverse reactants. | Green solvent properties, enhanced reaction control. |

| Phase-Transfer Catalyst | Facilitates reactions between immiscible reactants. | Increased reaction rates, higher yields, reduced byproducts. nih.gov |

Heterogeneous and Supported Pyridinium-Based Catalysts

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, pyridinium salts can be immobilized on solid supports to create heterogeneous catalysts. While specific research on supported this compound is not extensively documented, the principles of supporting ionic liquids are well-established. biomedres.us Techniques such as impregnation or covalent grafting can be employed to anchor the pyridinium salt onto materials like silica, polymers, or magnetic nanoparticles. biomedres.us

The resulting supported catalyst would combine the inherent catalytic activity of the pyridinium moiety with the advantages of a heterogeneous system, including ease of separation from the reaction mixture and potential for reuse over multiple cycles. This approach is particularly attractive for industrial applications where catalyst longevity and process efficiency are paramount.

Role in Organocatalysis and Reaction Pathway Modulation

N-alkyl pyridinium salts have been investigated as metal-free organocatalysts for various organic reactions, notably in oxidation processes. rsc.org For instance, certain N-alkyl pyridinium salts have demonstrated the ability to catalyze the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen, obviating the need for transition metal catalysts. rsc.org The catalytic performance in such reactions is often influenced by the electronic properties of the substituents on the pyridinium ring. rsc.org

In the context of this compound, the pyridinium ring can act as a catalyst for specific transformations. While direct studies on this compound's organocatalytic activity are limited, its structural similarity to other catalytically active pyridinium salts suggests its potential to modulate reaction pathways. For example, in palladium-catalyzed reactions, N-methylpyridinium salts have been shown to act as transient activators for the arylation of alkylpyridines. nih.govacs.org This indicates that the pyridinium core can play an active role in the catalytic cycle beyond being a simple counter-ion or solvent.

Electrochemical Engineering and Energy-Related Research

The electrochemical properties of this compound make it a compound of interest in the fields of energy storage and corrosion prevention. Its ionic nature and ability to interact with metal surfaces are key to these applications.

Investigation as Electrolyte Components for Advanced Batteries and Supercapacitors

Ionic liquids, including pyridinium salts, are explored as electrolyte components in advanced energy storage devices like batteries and supercapacitors due to their high ionic conductivity, wide electrochemical stability windows, and low flammability. A patent for a zinc-bromine battery describes the use of a mixture of 1-R²-2-methyl pyridinium bromide and 1-R³-3-methyl pyridinium bromide salts, where R² and R³ are alkyl groups with five or more carbon atoms, including C5, C7, and C8 normal and branched alkyl groups. biomedres.us This highlights the utility of compounds structurally very similar to this compound as additives in battery electrolytes. These additives can act as complexing agents for bromine, which is beneficial for the performance and safety of zinc-bromine flow batteries. biomedres.us

While direct studies on this compound in supercapacitors are not prevalent, other bromide salts like choline (B1196258) bromide have been investigated as novel aqueous electrolytes for hybrid supercapacitors, demonstrating high conductivity and an extended electrochemical stability window. capes.gov.br This suggests that bromide-based ionic liquids are a promising class of materials for such applications.

| Application | Relevant Findings for Similar Compounds | Potential Role of this compound |

| Zinc-Bromine Batteries | Mixtures of 1-alkyl-3-methyl pyridinium bromides (C5, C7, C8 alkyls) used as electrolyte additives. biomedres.us | Could act as a bromine complexing agent, improving battery performance and safety. |

| Supercapacitors | Choline bromide investigated as a high-conductivity aqueous electrolyte. capes.gov.br | Potential as a component in novel electrolyte formulations for high-performance supercapacitors. |

Mechanistic Studies of Corrosion Inhibition Performance

This compound, also referred to as N-(n-octyl)-3-methylpyridinium bromide (Py8), has been identified as an effective corrosion inhibitor for mild steel in acidic environments. Its performance stems from its ability to adsorb onto the metal surface, forming a protective barrier that hinders both anodic and cathodic reactions.

The inhibition mechanism involves the adsorption of the pyridinium salt molecules onto the steel surface, a process that follows the Langmuir adsorption isotherm. researchgate.net The adsorption is a mixed process, involving both physisorption (electrostatic interactions between the charged pyridinium head and the metal surface) and chemisorption (interaction of the π-electrons of the pyridinium ring and lone pair electrons of the nitrogen atom with the d-orbitals of iron). rsc.orgresearchgate.net The standard free energy of adsorption (ΔG°ads) for N-(n-octyl)-3-methylpyridinium bromide has been calculated to be -32 kJ mol⁻¹, indicating a strong interaction with the steel surface. researchgate.net

Electrochemical studies, including Tafel polarization and electrochemical impedance spectroscopy (EIS), have confirmed that it acts as a mixed-type inhibitor. researchgate.net The presence of the inhibitor increases the charge transfer resistance and reduces the corrosion current density. Research has shown that N-(n-octyl)-3-methylpyridinium bromide can achieve a maximum inhibition efficiency of 85% for EN3B mild steel in a 3.5% NaCl solution at pH 1.5. researchgate.net

| Parameter | Value/Observation for N-(n-octyl)-3-methylpyridinium bromide (Py8) | Significance |

| Maximum Inhibition Efficiency | 85% | Demonstrates effective corrosion protection for mild steel. researchgate.net |

| Adsorption Isotherm | Langmuir | Indicates the formation of a monolayer of inhibitor on the metal surface. researchgate.net |

| ΔG°ads | -32 kJ mol⁻¹ | Suggests a spontaneous and strong adsorption process involving both physisorption and chemisorption. researchgate.net |

| Inhibitor Type | Mixed-type | Affects both anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.net |

Surface analysis techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) have visually confirmed the formation of a protective film on the mild steel surface in the presence of the inhibitor, showing reduced surface roughness compared to the corroded surface in the absence of the inhibitor. researchgate.net

Photoelectrochemical Systems and Light-Driven Processes

While direct research specifically detailing the use of this compound in photoelectrochemical systems is limited, the application of structurally similar 1-alkyl-3-methyl-pyridinium bromide compounds in electrochemical cells provides valuable insights into its potential roles. For instance, 1-alkyl-3-methyl-pyridinium bromides, such as the ethyl and butyl derivatives, have been identified as effective bromine-complexing agents in zinc/bromine flow batteries. google.com In these systems, the pyridinium salt helps to manage the elemental bromine generated during the charging of the cell, forming a water-immiscible liquid phase that can be easily stored and handled. google.com

This capability is crucial for both membrane-containing and membraneless flow cell designs. google.com The presence of these complexing agents significantly reduces the concentration of dissolved bromine in the aqueous electrolyte, a critical factor for improving cell efficiency and safety. google.com Given its structural similarities, this compound is anticipated to exhibit comparable bromine complexing abilities, making it a candidate for applications in energy storage systems that involve bromine chemistry. The longer octyl chain, compared to ethyl or butyl groups, may influence the properties of the resulting bromine complex, potentially affecting its viscosity, stability, and miscibility with the aqueous electrolyte. Further research is necessary to fully elucidate its efficacy and specific advantages in these light-driven and electrochemical processes.

Advanced Materials Science and Engineering Applications

The distinct properties of this compound, arising from its ionic and amphiphilic nature, position it as a compound of interest for the development of advanced materials.

The integration of ionic liquids into conductive and optoelectronic materials is a burgeoning area of research. Although specific studies on this compound are not extensively documented, research on related pyridinium and imidazolium-based ionic liquids highlights potential pathways for its application. For instance, the synthesis of luminescent oligomers from 1-(2-propynyl)-3-methylimidazolium bromide demonstrates that ionic liquids can serve as building blocks for conjugated polymers with interesting optical properties. These materials exhibit fluorescence that can be tuned, suggesting their utility in sensors and optoelectronic devices.

Furthermore, the use of 1-alkyl-3-methyl-pyridinium bromide as an additive in electrochemical cells points to its role in facilitating ion transport, a key characteristic for conductive materials. google.com The incorporation of this compound into material matrices could, therefore, enhance their ionic conductivity. Its pyridinium ring offers a platform for π-π stacking interactions, which can be beneficial for charge transport in certain organic electronic devices.

The modification of polymers and composites with ionic liquids and surfactants is a well-established strategy to improve their mechanical and functional properties. For example, the addition of N-cetylpyridinium bromide-carbon black to nitrile-butadiene rubber (NBR) composites has been shown to significantly improve tensile strength, vulcanization rate, and hardness, while also reducing wear. This enhancement is attributed to the improved dispersion of the filler within the polymer matrix, facilitated by the surfactant nature of the pyridinium salt.

Given that this compound also possesses a cationic head group and a hydrophobic alkyl tail, it is expected to function effectively as a dispersing agent and compatibilizer in polymer composites. Its integration could lead to improved interfacial adhesion between organic polymers and inorganic fillers, resulting in materials with enhanced strength, durability, and thermal stability. The octyl chain length would play a critical role in determining its compatibility with different polymer systems.

Pyridinium-based ionic liquids and surfactants are widely used for surface modification due to their ability to adsorb onto various substrates, altering their surface properties. Research on compounds like 1-dodecyl-4-(((3-morpholinopropyl)imino)methyl)pyridin-1-ium bromide has demonstrated their effectiveness as corrosion inhibitors for metals. researchgate.net This protection is achieved through the formation of a self-assembled monolayer on the metal surface, which acts as a barrier to corrosive agents.

This compound, with its cationic pyridinium head and hydrophobic octyl tail, is well-suited for such applications. It can be used to modify the surfaces of materials to impart properties such as hydrophobicity, anti-static capabilities, or antimicrobial activity. In coating technologies, it could be incorporated into formulations to improve pigment dispersion, enhance adhesion to substrates, or provide functional surface finishes. The self-assembly of this molecule at interfaces is a key mechanism driving these applications.

Biotechnological and Microbiological Research Applications (Excluding Clinical and Safety Data)

The interaction of pyridinium-based ionic liquids with microbial systems is a significant area of research, driven by the need for new antimicrobial agents and a deeper understanding of fundamental biological processes.

The antimicrobial activity of pyridinium salts like this compound is primarily attributed to their interaction with the microbial cell membrane. mdpi.com These compounds are amphiphilic, possessing a positively charged pyridinium head group and a lipophilic alkyl tail. This structure allows them to readily interact with and insert into the phospholipid bilayer of bacterial cell membranes.

Research on a range of ionic liquids, including 1-octyl pyridinium bromide ([C8Py]Br), has demonstrated their effectiveness against multidrug-resistant bacteria such as E. coli. nih.gov The proposed mechanism involves the disruption of the cell membrane's structural integrity. The cationic head group interacts with the negatively charged components of the bacterial membrane, such as phospholipids (B1166683) and teichoic acids (in Gram-positive bacteria) or lipopolysaccharides (in Gram-negative bacteria). nih.gov Following this initial electrostatic interaction, the hydrophobic octyl chain penetrates the nonpolar interior of the membrane.

This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane permeability. The compromised membrane can no longer effectively regulate the passage of ions and small molecules, resulting in the leakage of essential cytoplasmic contents and ultimately leading to cell death. Studies have also shown that these ionic liquids can inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. nih.gov For instance, [C8Py]Br has been observed to have a significant biofilm inhibitory potential. nih.gov The effectiveness of this interaction is influenced by the length of the alkyl chain, with the octyl group providing a balance of hydrophobicity required for membrane disruption.

| Parameter | Finding | Source |

| Antimicrobial Activity | Pyridinium salts act on cell membranes, with surface activity being a key factor in their antibacterial properties. mdpi.com | mdpi.com |

| Biofilm Inhibition | 1-octyl Pyridinium Bromide ([C8Py]Br) shows good biofilm inhibitory potential, exceeding 84.2%. nih.gov | nih.gov |

| Mechanism of Action | The cationic head group interacts with negatively charged membrane components, while the hydrophobic tail penetrates the lipid bilayer, causing disruption. mdpi.comnih.gov | mdpi.comnih.gov |

Biopreservation Technologies (e.g., Biological Sample Stabilization)

The unique properties of ionic liquids (ILs), such as their low volatility, high thermal stability, and tunable nature, have led to their exploration in the field of biopreservation. While specific studies on this compound for biological sample stabilization are not extensively documented in publicly available research, the broader class of pyridinium-based and other ionic liquids has shown promise in stabilizing biological macromolecules, particularly nucleic acids like DNA. The principles underlying these interactions can provide insight into the potential applications of this compound in this area.

The stability of DNA is crucial for long-term storage and various biotechnological applications. Aqueous solutions can be suboptimal for long-term preservation at room temperature due to degradation by nucleases and chemical instability. nih.gov Ionic liquids have emerged as potential alternative solvents to enhance DNA stability. nih.gov

The primary mechanism for DNA stabilization by ionic liquids involves the electrostatic interaction between the organic cation of the IL and the negatively charged phosphate (B84403) backbone of the DNA. nih.gov This interaction can shield the DNA from environmental stresses. Furthermore, the hydrophobicity of the cation plays a significant role. For instance, studies on various ILs have shown that more hydrophobic cations can interact with the nucleobases in the DNA grooves, which can either stabilize or destabilize the structure depending on the specific interactions. nih.gov Molecular dynamics simulations and experimental studies have indicated that some ILs can help DNA retain its native B-conformation. rsc.org

While the direct application of this compound in biopreservation is yet to be thoroughly investigated, its structural features—a pyridinium cation and an octyl chain—suggest it could potentially interact with and stabilize biological samples like DNA through similar mechanisms observed with other ionic liquids. The octyl chain would contribute to hydrophobic interactions, while the pyridinium cation would engage in electrostatic interactions with the phosphate backbone. Further research is necessary to elucidate the specific effects of this compound on the stability of various biological samples.

Studies on Antimicrobial Action at the Cellular and Molecular Level

The antimicrobial properties of pyridinium-based ionic liquids, including those with an octyl side chain like this compound, have been a subject of significant research interest. The primary mechanism of their antimicrobial action is widely attributed to the disruption of microbial cell membranes. mdpi.com

At a cellular level, the cationic pyridinium head of the molecule is attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. mdpi.com Following this initial electrostatic interaction, the hydrophobic octyl chain plays a crucial role. It inserts itself into the lipid bilayer of the cell membrane, disrupting the packing of the lipids. nih.govnih.gov This insertion process increases the fluidity of the membrane and can lead to the formation of pores or micelles, ultimately compromising the membrane's integrity. nih.gov The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and genetic material, leading to cell death. nih.gov Studies have shown that the length of the alkyl chain is a critical determinant of antimicrobial efficacy, with octyl chains often demonstrating significant activity. researchgate.netrsc.org

Molecular dynamics simulations and experimental studies on similar ionic liquids have provided a more detailed picture of these interactions. The process can be described in several steps:

Adsorption: The pyridinium cations adsorb onto the surface of the bacterial membrane, driven by electrostatic attraction. researchgate.net

Insertion: The hydrophobic alkyl tails penetrate the hydrophobic core of the lipid bilayer. researchgate.net

Disruption: This penetration disrupts the ordered structure of the membrane, increasing its fluidity and permeability. This can decrease the thickness of the bilayer and increase the average surface area per lipid molecule. researchgate.net

Lysis: At sufficient concentrations, this disruption leads to the rupture of the cell membrane and cell lysis. researchgate.net

The antimicrobial activity of pyridinium ionic liquids is generally more pronounced against Gram-positive bacteria than Gram-negative bacteria. mdpi.comnih.gov The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, provides an additional barrier that can limit the penetration of these compounds. mdpi.com

The following table presents the Minimum Inhibitory Concentration (MIC) values for a closely related compound, 1-octylpyridinium (B14679969) bromide, against various microorganisms, illustrating its antimicrobial potency.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | (Not Specified) | >1000 | researchgate.net |

| Staphylococcus aureus | (Not Specified) | 1000 | researchgate.net |

| Bacillus subtilis | (Not Specified) | 125 | researchgate.net |

| Pseudomonas fluorescens | (Not Specified) | >1000 | researchgate.net |

| Saccharomyces cerevisiae | (Not Specified) | 1000 | researchgate.net |

| Klebsiella pneumoniae | (Not Specified) | 20 mm (Zone of Inhibition) | researchgate.net |

| Enterobacter aerogenes | (Not Specified) | (Not Specified) | researchgate.net |

Note: The data in this table is for 1-octylpyridinium bromide, a structurally similar compound, as specific MIC data for this compound was not available in the cited literature.

In addition to their antibacterial properties, some pyridinium-based ionic liquids have also demonstrated antifungal activity. researchgate.netsemanticscholar.org The mechanism of action against fungi is also believed to involve membrane disruption.

Theoretical and Computational Investigations on 3 Methyl 1 Octylpyridin 1 Ium Bromide

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. For 3-Methyl-1-octylpyridin-1-ium bromide, these investigations provide a microscopic understanding of its structure and potential interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry, electronic properties, and vibrational frequencies of molecules. In the context of pyridinium-based ionic liquids, DFT calculations have been utilized to explore the intricate interplay of intermolecular forces that govern their macroscopic properties.

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. These maps are vital for understanding how the ionic liquid will interact with other molecules, a key factor in its application as a solvent or catalyst.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. A smaller gap generally implies higher reactivity.

For ionic liquids like this compound, FMO analysis helps in understanding their role in chemical reactions. The location of the HOMO and LUMO on the cation and anion indicates the most probable sites for electrophilic and nucleophilic attack, respectively. Theoretical studies on similar compounds, such as methyl bromide, have calculated various reactivity descriptors including ionization potential, electron affinity, electronegativity, and chemical hardness from HOMO-LUMO energies. researchgate.net These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different ionic liquids.

Table 1: Key Quantum Chemical Parameters

| Parameter | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the shape of the cation and anion and influences packing and intermolecular forces. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron; a higher value suggests a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron; a lower value suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes the charge distribution and predicts sites for electrostatic interactions. |

Molecular Dynamics Simulations of Solvation, Aggregation, and Interfacial Behavior

While quantum chemical methods provide detailed information about individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This approach is crucial for understanding the bulk properties of ionic liquids, such as their solvation characteristics, tendency to form aggregates, and behavior at interfaces.

MD simulations can model how the 3-Methyl-1-octylpyridin-1-ium cations and bromide anions arrange themselves in the liquid state. These simulations reveal the formation of a complex, three-dimensional network of interactions, including hydrogen bonding and van der Waals forces. The length of the octyl chain on the pyridinium (B92312) cation is expected to significantly influence the liquid's structure, promoting the formation of non-polar domains through the aggregation of the alkyl chains. This nanostructuring is a hallmark of many ionic liquids and is responsible for their unique solvent properties, allowing them to dissolve a wide range of solutes.

Furthermore, MD simulations are invaluable for studying the behavior of ionic liquids at interfaces, for example, with a solid surface or another liquid. This is particularly relevant for applications such as lubrication, electrochemistry, and as corrosion inhibitors. For instance, studies on similar pyridinium-based surfactants have shown that their adsorption at a surface is a key aspect of their function. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Targeted Compound Design

Structure-Activity Relationship (SAR) modeling is a powerful tool used to correlate the chemical structure of a compound with its biological activity or a specific physical property. In the context of ionic liquids, SAR studies aim to understand how modifications to the cation or anion structure affect their performance in a particular application.

For this compound, SAR models could be developed to predict properties such as its efficacy as an antimicrobial agent, its catalytic activity, or its toxicity. By systematically varying the alkyl chain length, the position of the methyl group on the pyridinium ring, or by replacing the bromide anion with other halides or polyatomic anions, researchers can build a dataset to train a SAR model. This model can then be used to predict the properties of new, unsynthesized pyridinium salts, guiding the design of ionic liquids with optimized performance for a specific task.

Application of Machine Learning Approaches in Pyridinium Salt Research

The vast chemical space of possible ionic liquids makes the experimental screening of all potential candidates unfeasible. Machine learning (ML) offers a promising solution to this challenge. By training ML models on existing experimental and computational data, it is possible to predict the properties of new ionic liquids with a high degree of accuracy and at a fraction of the cost and time of traditional methods.

In the field of pyridinium salt research, ML models can be applied to predict a wide range of properties, from fundamental physical properties like melting point and viscosity to more complex characteristics such as gas solubility and electrochemical stability. These models can learn the complex, non-linear relationships between the molecular structure of the pyridinium salt and its macroscopic properties. As more data on compounds like this compound becomes available, the predictive power of these ML models will continue to improve, accelerating the discovery and development of new ionic liquids for a variety of technological applications.

Analytical Methodologies for Characterization in Research Contexts

Advanced Spectroscopic Characterization Techniques (e.g., NMR, FTIR)

Spectroscopic methods are fundamental to the structural elucidation of "3-Methyl-1-octylpyridin-1-ium bromide."

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for providing detailed information about the molecular structure. While specific NMR data for this compound is not extensively detailed in the provided search results, the analysis of similar ionic liquids provides a strong framework for what to expect. For instance, in related pyridinium (B92312) and imidazolium-based ionic liquids, ¹H and ¹³C NMR spectra are used to confirm the presence and chemical environment of protons and carbons in the cationic structure. rsc.orgrsc.org For this compound, ¹H NMR would be expected to show characteristic signals for the methyl and octyl protons attached to the pyridinium ring, as well as the protons on the ring itself. The chemical shifts of the pyridinium protons can be influenced by interactions with the bromide anion. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy complements NMR by identifying the functional groups present in the molecule through their characteristic vibrational frequencies. In the context of ionic liquids, FTIR spectra can confirm the presence of C-H, C-N, and C=C bonds within the pyridinium cation. researchgate.net Analysis of related compounds, such as 1-butyl-3-methylimidazolium bromide, shows characteristic peaks for these functional groups. researchgate.net For this compound, specific vibrational modes associated with the pyridinium ring and the alkyl chains would be anticipated.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridinium ring protons, the methyl group protons, and the protons of the octyl chain. |

| ¹³C NMR | Resonances for all unique carbon atoms in the pyridinium ring, the methyl group, and the octyl chain. |

| FTIR | Vibrational bands for C-H stretching and bending (alkyl and aromatic), C-N stretching, and C=C stretching of the pyridinium ring. |

Chromatographic Separation and Purity Assessment in Research Synthesis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of synthesized "this compound". bldpharm.de HPLC methods, often using reverse-phase columns, can separate the target ionic liquid from any unreacted starting materials or byproducts. sielc.com The purity is typically determined by the area percentage of the main peak in the chromatogram. For instance, commercial suppliers often specify a purity of >98.0% as determined by HPLC. tcichemicals.com The mobile phase for such separations often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, enabling both quantification and structural confirmation. This technique is invaluable for identifying the ionic liquid and any potential impurities by their mass-to-charge ratio. rsc.org

Table 2: Chromatographic Methods for Purity Analysis

| Technique | Application in Purity Assessment |

| HPLC | Quantifies the purity of the synthesized compound by separating it from impurities. |

| LC-MS | Confirms the identity of the main compound and characterizes impurities based on their mass. |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

The electrochemical properties of "this compound" are critical for its potential applications in areas such as batteries and corrosion inhibition.

Cyclic Voltammetry (CV) is used to study the electrochemical behavior of the ionic liquid and its components. researchgate.net This technique can reveal the oxidation and reduction potentials of the bromide anion and the pyridinium cation, providing insights into the electrochemical stability window of the ionic liquid. ox.ac.uk For example, studies on similar ionic liquids have used CV to investigate the oxidation of bromide to bromine. ox.ac.uk

Electrochemical Impedance Spectroscopy (EIS) provides information about the ionic conductivity and interfacial properties of the material. researchgate.net When used as an electrolyte or a component in a composite material, EIS can be used to model the system's behavior through equivalent circuits, yielding data on charge transfer resistance and double-layer capacitance. researchgate.netresearchgate.net The ionic conductivity of similar imidazolium-based ionic liquids has been determined using this method. researchgate.net

Table 3: Electrochemical Characterization Techniques

| Technique | Information Obtained |

| Cyclic Voltammetry (CV) | Electrochemical stability window, oxidation and reduction potentials of ionic species. |

| Electrochemical Impedance Spectroscopy (EIS) | Ionic conductivity, charge transfer resistance, and other interfacial properties. |

Microscopic and Morphological Analysis in Materials Research (e.g., FESEM, TEM)

When "this compound" is incorporated into solid materials, such as polymers or composites, its effect on the material's morphology is of significant interest.

Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface and internal structure of these materials at the micro- and nanoscale. While specific FESEM or TEM images of materials containing "this compound" were not found, the use of these techniques is common in the study of ionic liquid-based materials. For instance, SEM has been used to observe the dispersion of ionic liquids within polymer matrices, which can influence the material's properties. researchgate.net TEM can provide even higher resolution images, revealing details about the nanostructure of composites. researchgate.net These analyses are crucial for understanding how the ionic liquid interacts with the host material and influences its final morphology and performance.

Table 4: Microscopic Analysis Techniques

| Technique | Application in Materials Research |

| FESEM | Provides high-resolution images of the surface morphology of materials containing the ionic liquid. |

| TEM | Offers detailed visualization of the internal nanostructure of composites incorporating the ionic liquid. |

Future Research Directions and Emerging Paradigms in Pyridinium Salt Chemistry

Exploration of Synergistic Effects with Other Functional Materials

An exciting frontier in materials science is the development of hybrid materials that exhibit synergistic properties, where the combined effect is greater than the sum of the individual components. The unique physicochemical characteristics of 3-Methyl-1-octylpyridin-1-ium bromide make it an ideal candidate for integration with various functional materials.

Future research will likely focus on the synergistic effects of combining this compound with materials such as graphene and its derivatives (e.g., graphene oxide). The cationic nature of the pyridinium (B92312) head can facilitate strong electrostatic interactions with the negatively charged surface of graphene oxide, leading to the formation of stable, well-dispersed nanocomposites. mdpi.comnih.gov These hybrid materials could exhibit enhanced electrical conductivity, thermal stability, and mechanical strength. mdpi.com The exploration of such composites could lead to advancements in areas like energy storage (e.g., in supercapacitors and batteries), conductive inks, and advanced coatings.

Another promising area is the combination of this compound with metal nanoparticles. The pyridinium salt can act as a stabilizing agent, preventing the agglomeration of nanoparticles and controlling their size and morphology during synthesis. The resulting nanocomposites could find applications in catalysis, sensing, and antimicrobial coatings, where the combined properties of the ionic liquid and the metal nanoparticles lead to enhanced performance.

The interaction of this compound with polymers is also a rich field for investigation. Incorporating this pyridinium salt into polymer matrices could lead to the development of ion-conducting membranes for fuel cells or batteries, antistatic materials, and materials with enhanced thermal and mechanical properties. nih.gov

Table 1: Potential Synergistic Applications of this compound with Functional Materials

| Functional Material | Potential Synergistic Effect | Potential Application |

| Graphene/Graphene Oxide | Enhanced electrical conductivity, thermal stability, and mechanical strength | Energy storage, conductive inks, advanced coatings |

| Metal Nanoparticles | Stabilization of nanoparticles, enhanced catalytic and antimicrobial activity | Catalysis, sensing, antimicrobial coatings |

| Polymers | Improved ionic conductivity, antistatic properties, enhanced thermal and mechanical properties | Ion-conducting membranes, antistatic materials |

Integration with Sustainable Chemistry and Green Engineering Principles

The principles of green chemistry and sustainable engineering are increasingly guiding chemical research and industrial processes. Ionic liquids, such as this compound, are often touted as "green" solvents due to their low vapor pressure, which reduces air pollution. researchgate.net However, a holistic approach to their integration into sustainable practices is crucial.

Future research should focus on the lifecycle assessment of this compound, from its synthesis to its disposal or recycling. The development of synthetic routes that utilize renewable starting materials and energy-efficient processes is a key objective. researchgate.net For instance, exploring biocatalytic methods for the synthesis of the pyridinium salt could significantly improve its green credentials.

The application of this compound as a recyclable catalyst or reaction medium in various organic transformations is another important area of research. Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its potential for easy separation and reuse, makes it an attractive alternative to volatile organic solvents. researchgate.net Research into its efficacy in promoting key industrial reactions, such as carbon-carbon bond formation or biomass conversion, will be critical.

Furthermore, the biodegradability and ecotoxicity of this compound need to be thoroughly investigated to ensure its environmental compatibility. Understanding how the structure of the cation and anion influences its environmental impact will be essential for designing next-generation pyridinium salts with improved sustainability profiles.

Development of Multifunctional Systems Incorporating Pyridinium Moieties

The inherent properties of the pyridinium moiety, such as its charge and aromaticity, make it a versatile building block for the design of multifunctional systems. Future research is expected to leverage these properties to create advanced materials with tailored functionalities.

One promising direction is the development of pyridinium-based systems for drug delivery. The cationic nature of this compound could be exploited to facilitate the transport of therapeutic agents across cell membranes. Research could focus on designing pyridinium-based carriers that can encapsulate drugs and release them in a controlled manner at a specific target site.

Another area of interest is the creation of pyridinium-based sensors. The pyridinium ring can be functionalized with specific recognition elements that can bind to target analytes. Changes in the spectroscopic or electrochemical properties of the pyridinium salt upon binding can then be used for detection. The development of sensors for environmental pollutants, metal ions, or biomolecules is a key research goal.

Furthermore, the incorporation of this compound into stimuli-responsive materials is an emerging paradigm. For example, polymers containing this pyridinium salt could exhibit changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. Such materials could find applications in areas like smart coatings, actuators, and controlled-release systems.

Advanced Computational Design and Predictive Modeling for Novel Pyridinium Structures

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of new materials. In the context of pyridinium salts, these methods can be used to predict their physicochemical properties, understand their behavior at the molecular level, and guide the synthesis of new structures with desired functionalities.

Future research will increasingly rely on advanced computational techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to investigate the properties of this compound and its analogues. These methods can provide insights into its electronic structure, intermolecular interactions, and transport properties, which are crucial for understanding its performance in various applications. nih.govnih.gov

Predictive modeling, including Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, will play a key role in designing novel pyridinium salts. researchgate.netrsc.org By establishing correlations between the molecular structure of pyridinium salts and their properties (e.g., melting point, viscosity, conductivity, toxicity), researchers can virtually screen large libraries of compounds and identify promising candidates for experimental synthesis. This approach can significantly reduce the time and cost associated with the development of new materials.

The development of accurate force fields for pyridinium-based ionic liquids will also be a critical area of research. These force fields are essential for performing large-scale MD simulations that can provide a detailed understanding of the behavior of these materials in complex environments, such as in mixtures with other solvents or at interfaces with other materials.

Table 2: Key Computational and Modeling Approaches for Pyridinium Salt Research

| Computational Method | Application in Pyridinium Salt Research |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Investigation of bulk properties, transport phenomena, and interfacial behavior. |

| QSPR/QSAR Modeling | Prediction of physicochemical properties and biological activities to guide the design of new compounds. researchgate.netrsc.org |

| Force Field Development | Enabling accurate and large-scale simulations of pyridinium-based systems. |

Q & A

Q. What are the standard synthetic routes for preparing 3-Methyl-1-octylpyridin-1-ium bromide, and how can reaction conditions be optimized?

The synthesis typically involves a quaternization reaction between pyridine derivatives and alkyl bromides. For example, reacting 3-methylpyridine with 1-bromooctane under reflux in a polar aprotic solvent (e.g., acetonitrile) for 24–48 hours. Optimization includes controlling temperature (80–100°C), stoichiometric excess of the alkylating agent, and purification via recrystallization from ethanol/ethyl acetate mixtures to remove unreacted starting materials . Ultrasound activation can accelerate the reaction by improving mixing and reducing aggregation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR : ¹H and ¹³C NMR confirm the alkyl chain attachment and quaternary nitrogen. The methyl group on the pyridinium ring appears as a singlet (~δ 2.5 ppm), while the octyl chain shows characteristic peaks for CH₂ and CH₃ groups.

- FTIR : Stretching vibrations for C-Br (~600 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) validate the structure.

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M-Br]⁺ ion for molecular weight confirmation .

Q. How does the solubility profile of this compound influence its applications in different solvents?

The compound is highly soluble in polar solvents (water, methanol) due to its ionic nature but exhibits limited solubility in non-polar solvents (hexane). Solubility can be enhanced in binary solvent systems (e.g., water/ethanol) or via micelle formation in aqueous solutions. This property is critical for designing reaction media or biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and packing arrangements. For instance, the octyl chain’s gauche/trans conformations and cation-anion interactions (N⁺–Br⁻ distances) can be quantified. Discrepancies between computational models (DFT) and experimental data require iterative refinement and validation against spectroscopic results .

Q. What experimental strategies mitigate conflicting bioactivity data in studies involving this compound?

Contradictions in bioactivity (e.g., antimicrobial vs. growth-stimulating effects) may arise from concentration-dependent behavior or impurities. Strategies include:

- Dose-Response Curves : Test a wide concentration range (nM–mM).

- Purity Assurance : Use HPLC (>99% purity) to eliminate confounding byproducts.

- Control Experiments : Compare with structurally analogous compounds (e.g., 1-hexyl-3-methylimidazolium bromide) to isolate structure-activity relationships .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

Molecular docking (AutoDock, GROMACS) simulates binding to enzymes or membranes. For example, the compound’s long alkyl chain may insert into lipid bilayers, disrupting membrane integrity. Free energy calculations (MM/PBSA) quantify binding affinities, while MD simulations track dynamic interactions over time. Validate predictions with in vitro assays (e.g., fluorescence anisotropy for membrane fluidity changes) .

Q. What methodologies address challenges in quantifying bromide ion release from this compound in environmental studies?

Ion chromatography (IC) with suppressed conductivity detection is optimal for bromide quantification in aqueous matrices. Calibrate using standard solutions (0.01–10 mg/L) and validate recovery rates (>95%) in complex matrices (e.g., soil leachates). Paired t-tests ensure method accuracy compared to fluorescence-based assays .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.